molecular formula C17H16ClNOS B2524549 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 403834-08-2

2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2524549
CAS No.: 403834-08-2
M. Wt: 317.83
InChI Key: AHCYZBZRGRXYJK-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C17H16ClNOS and its molecular weight is 317.83. The purity is usually 95%.
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Biological Activity

The compound 2-((4-chlorophenyl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone , with CAS number 894041-08-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18ClN5OS
  • Molecular Weight : 435.93 g/mol
  • Structure : The compound features a thioether linkage and a quinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its effects on different cellular pathways.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • HeLa (cervical cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : It has been shown to interfere with key signaling pathways mediated by protein kinases, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted, contributing to oxidative stress and subsequent cellular damage in tumor cells.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AntiproliferativeMCF-713.3
AntiproliferativeHeLa10.5
Apoptosis InductionVariousN/A

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Properties : A comprehensive study evaluated the cytotoxic effects of various derivatives of quinoline compounds, including the target compound. Results indicated that modifications to the structure could enhance potency against specific cancer types.
  • Mechanistic Studies : Research highlighted the role of this compound in modulating apoptotic pathways through caspase activation and mitochondrial membrane potential disruption, reinforcing its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYZBZRGRXYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.